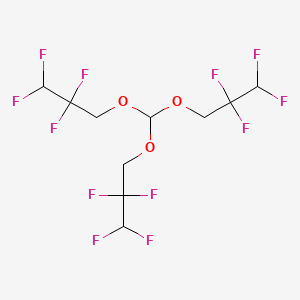

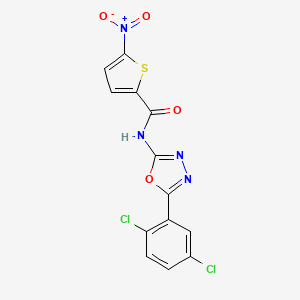

![molecular formula C21H17N3O3 B2423229 1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203415-82-0](/img/structure/B2423229.png)

1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of dibenzo[b,f][1,4]oxazepin derivatives and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

Catalytic Enantioselective Synthesis : Munck et al. (2017) described a catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities (Munck et al., 2017).

Biomass-Involved Synthetic Strategy : Zhang et al. (2015) established an efficient method for assembling novel and diversified benzo-fused N-heterocycles mediated by the biomass-derived N-arylated 2-aminophenol (Zhang et al., 2015).

Asymmetric Alkynylation : Ren et al. (2014) achieved asymmetric alkynylation of dibenzo[b,f][1,4]oxazepines by combining chiral phosphoric acid and Ag(I) catalysts, synthesizing optically active derivatives (Ren et al., 2014).

Microbial Transformation Studies : Jiu et al. (1977) explored the microbial transformation of dibenzo[b,f][1,4]oxazepines to obtain new derivatives (Jiu et al., 1977).

Ru-Catalyzed Asymmetric Transfer Hydrogenation : More and Bhanage (2017) reported on the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds, achieving high conversion and enantioselectivity (More & Bhanage, 2017).

Enantioselective Alkylation : Munck et al. (2017) demonstrated enantioselective alkylation of substituted dibenzo[b,f][1,4]oxazepines, obtaining chiral derivatives (Munck et al., 2017).

Novel Synthetic Approaches : Zaware and Ohlmeyer (2014) presented a novel protocol for synthesizing 11-substituted dibenzo[b,f][1,4]oxazepines, highlighting its practical application (Zaware & Ohlmeyer, 2014).

Pharmacological Studies on GPCRs : Naporra et al. (2016) conducted pharmacological characterization of dibenzo[b,f][1,4]oxazepine derivatives at various GPCRs, investigating their receptor selectivity and specificity (Naporra et al., 2016).

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is associated with several disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia .

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior and motor control .

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the brain, particularly the mesolimbic pathway and the nigrostriatal pathway . These pathways are involved in reward, cognition, and motor function, respectively .

Result of Action

By inhibiting the Dopamine D2 receptor, this compound can alleviate symptoms of disorders associated with this receptor . For instance, it may reduce the severity of psychotic symptoms in schizophrenia or manage motor symptoms in Parkinson’s disease .

properties

IUPAC Name |

1-benzyl-3-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c25-20-16-12-15(23-21(26)22-13-14-6-2-1-3-7-14)10-11-18(16)27-19-9-5-4-8-17(19)24-20/h1-12H,13H2,(H,24,25)(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPZYMNRNUHILQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

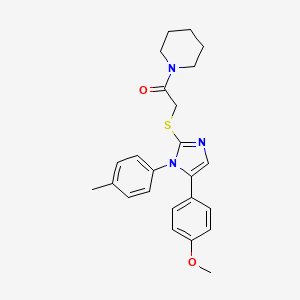

![4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B2423152.png)

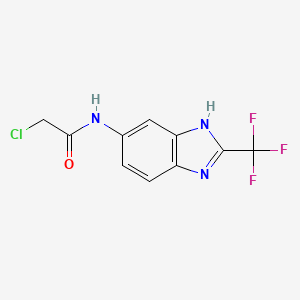

![2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2423154.png)

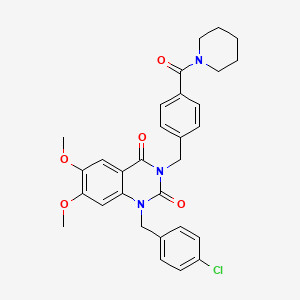

![N-benzyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2423156.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2423162.png)

![3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine](/img/structure/B2423165.png)

![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423169.png)